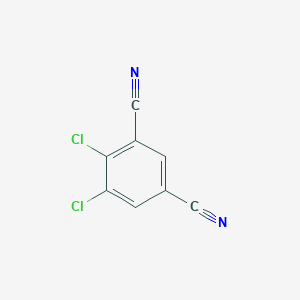

4,5-dichlorobenzene-1,3-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dichlorobenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C8H2Cl2N2. It is also known by its IUPAC name, 4,5-dichloroisophthalonitrile. This compound is characterized by the presence of two chlorine atoms and two nitrile groups attached to a benzene ring. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields .

Métodos De Preparación

The synthesis of 4,5-dichlorobenzene-1,3-dicarbonitrile typically involves the ammoxidation of dichlorotoluenes. This process is carried out at high temperatures, often exceeding 400°C. The industrial production of this compound involves the selective ammoxidation of dichlorotoluenes, which results in the formation of the desired dicarbonitrile product .

Análisis De Reacciones Químicas

4,5-Dichlorobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This compound can undergo base-catalyzed nucleophilic aromatic substitution reactions with nucleophiles such as O-, S-, and acidic -CH containing compounds.

Oxidation and Reduction:

Common reagents used in these reactions include strong bases and nucleophiles. The major products formed from these reactions are phthalonitrile derivatives, which have significant applications in various fields .

Aplicaciones Científicas De Investigación

4,5-Dichlorobenzene-1,3-dicarbonitrile has several scientific research applications:

Biology and Medicine:

Mecanismo De Acción

The mechanism of action of 4,5-dichlorobenzene-1,3-dicarbonitrile primarily involves its reactivity towards nucleophiles. The presence of electron-withdrawing chlorine and nitrile groups on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. These derivatives can then participate in further chemical reactions, contributing to the compound’s utility in synthesis processes .

Comparación Con Compuestos Similares

4,5-Dichlorobenzene-1,3-dicarbonitrile can be compared with other similar compounds such as:

4,5-Dichlorophthalonitrile: This compound has a similar structure but differs in the position of the nitrile groups.

1,2-Dichloro-4,5-dicyanobenzene: Another similar compound with slight structural differences, used in similar applications.

The uniqueness of this compound lies in its specific reactivity and the stability provided by the chlorine and nitrile groups, making it a valuable compound in various chemical synthesis processes.

Actividad Biológica

4,5-Dichlorobenzene-1,3-dicarbonitrile is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action.

This compound is characterized by its benzene ring substituted with two chlorine atoms and two cyano groups. Its molecular formula is C8Cl2N2, and it exhibits properties typical of aromatic nitriles, including lipophilicity and potential for biological interaction.

Synthesis

The synthesis of this compound typically involves the chlorination of benzene derivatives followed by nitration. Various synthetic methods have been explored to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its effects against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Control (Antibiotic) |

|---|---|---|

| E. coli | 32 | Ciprofloxacin (16) |

| S. aureus | 16 | Vancomycin (8) |

| P. aeruginosa | 64 | Gentamicin (32) |

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. A notable study reported IC50 values indicating effective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 22 |

The mechanism of action for the biological activity of this compound appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress triggers apoptotic pathways, contributing to its cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial load in both planktonic and biofilm states.

Case Study 2: Cancer Cell Line Analysis

A comprehensive study evaluated the effects of the compound on various cancer cell lines. The research highlighted that treatment with this compound resulted in a dose-dependent decrease in viability and increased apoptosis markers.

Propiedades

IUPAC Name |

4,5-dichlorobenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N2/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOPJLJHTMFDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.